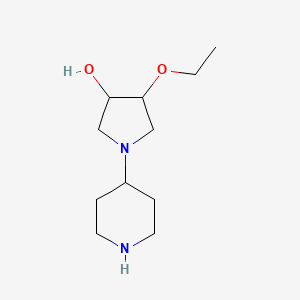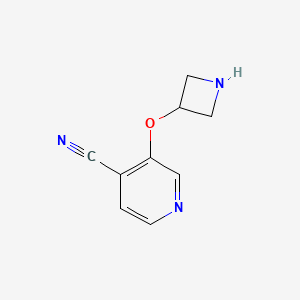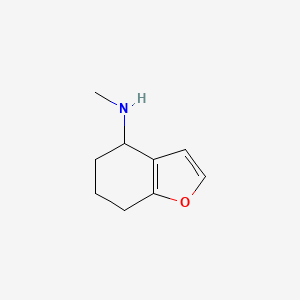
4-Ethoxy-1-(Piperidin-4-yl)pyrrolidin-3-ol
Übersicht
Beschreibung
The compound “4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol” appears to contain a piperidine and a pyrrolidine ring. Piperidine is a six-membered ring with one nitrogen atom, and pyrrolidine is a five-membered ring with one nitrogen atom . These structures are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are often used to determine the structure of a compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine and pyrrolidine rings can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the structure of the compound .Wissenschaftliche Forschungsanwendungen
Pharmakologie: Potenzielle therapeutische Anwendungen
Piperidinderivate, einschließlich derer mit einer Pyrrolidinolstruktur, sind in der Pharmakologie von Bedeutung, da sie in verschiedenen Pharmazeutika vorkommen und potenzielle therapeutische Anwendungen haben . Die betreffende Verbindung könnte auf ihre Bioaktivität und ihr Potenzial als Leitstruktur in der Arzneimittelforschung untersucht werden.
Medizinische Chemie: Arzneimittelentwicklung und -synthese
In der medizinischen Chemie ist der Pyrrolidinring ein vielseitiges Gerüst für die Entwicklung neuartiger biologisch aktiver Verbindungen . Die Ethoxy- und Piperidinylgruppen in „4-Ethoxy-1-(Piperidin-4-yl)pyrrolidin-3-ol“ können zur stereochemischen Diversität und Pharmakofor-Exploration beitragen und so bei der Entwicklung neuer Medikamente mit selektiven Aktivitätsprofilen helfen.
Organische Synthese: Katalysatoren und Zwischenprodukte
Die Verbindung könnte als Zwischenprodukt bei der Synthese komplexerer Moleküle dienen. Ihre strukturellen Merkmale machen sie für Reaktionen geeignet, die Cyclisierung, Hydrierung und Mehrkomponentenreaktionen beinhalten, die in der organischen Synthese von entscheidender Bedeutung sind .
Biochemie: Protein-Interaktionsstudien
In der Biochemie können kleine Molekülliganden wie „this compound“ verwendet werden, um Proteininteraktionen zu untersuchen, z. B. die Bindung an Methyl-Lysin oder die Beeinflussung der E-Cadherin-Expression . Diese Interaktionen sind entscheidend für das Verständnis zellulärer Prozesse und die Entwicklung gezielter Therapien.
Chemieingenieurwesen: Prozessoptimierung
Chemieingenieure könnten die Verwendung dieser Verbindung bei der Prozessoptimierung untersuchen, insbesondere bei der Synthese von Pharmazeutika. Ihre Eigenschaften könnten die Reaktionsbedingungen, Ausbeuten und Skalierbarkeit beeinflussen, die wichtige Faktoren in der chemischen Produktion sind .
Materialwissenschaften: Entwicklung funktionaler Materialien
Die strukturellen Merkmale von „this compound“ könnten bei der Entwicklung funktionaler Materialien von Vorteil sein. Die Einarbeitung in Polymere oder Beschichtungen könnte wünschenswerte Eigenschaften wie erhöhte Stabilität oder spezifische Wechselwirkungen mit anderen Substanzen verleihen .
Analytische Chemie: Methodenentwicklung
Diese Verbindung könnte als Standard oder Reagenz bei der Entwicklung analytischer Methoden verwendet werden. Ihre einzigartige Struktur könnte bei der Chromatographie, Spektroskopie oder Massenspektrometrie von Vorteil sein und so bei der Detektion und Quantifizierung ähnlicher Verbindungen helfen .
Chemische Physik: Molekulardynamikstudien
In der chemischen Physik kann „this compound“ Gegenstand von Molekulardynamikstudien sein, um sein Verhalten auf atomarer Ebene zu verstehen. Erkenntnisse aus solchen Studien können Aufschluss über seine Stabilität, Reaktivität und Wechselwirkungen mit anderen Molekülen geben .
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds
Mode of Action
The mode of action would depend on the specific biological targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or ionic interactions .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors. These include the compound’s chemical structure, its physicochemical properties, and the route of administration .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules or ions, and the temperature .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Information on the safety and hazards of a specific compound is typically obtained through testing and is often included in the compound’s Material Safety Data Sheet .
Zukünftige Richtungen
The future directions for research on a specific compound would depend on its properties and potential applications. This could include further studies to better understand its properties, development of synthesis methods, or exploration of its potential uses in fields such as medicine or materials science .
Biochemische Analyse
Biochemical Properties
4-Ethoxy-1-(piperidin-4-yl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell growth and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in changes in gene expression, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various substances . These interactions can affect metabolic flux and alter the levels of metabolites within the cell . The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in various biological contexts .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects .
Eigenschaften
IUPAC Name |
4-ethoxy-1-piperidin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-2-15-11-8-13(7-10(11)14)9-3-5-12-6-4-9/h9-12,14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNVNDGCFDQWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1493097.png)